2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

Drug Design Pharmacokinetics Agrochemical Development

Optimize CNS drug and agrochemical development with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 785762-99-4). The 5-CF3 substitution uniquely elevates LogP to 1.7275 vs. unsubstituted analogs (~0.71), enhancing passive membrane permeability. Its distinct pKa (3.65) ensures consistent reactivity in amide couplings and peptidomimetic synthesis, reducing re-optimization needs.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 785762-99-4
Cat. No. B1345801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
CAS785762-99-4
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)CC(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14/h1-2,4H,3H2,(H,13,14)
InChIKeySWGQZRJBHQWQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 785762-99-4) Procurement-Grade Characterization for Pharmaceutical and Agrochemical Intermediates


2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 785762-99-4) is a trifluoromethyl-substituted pyridine-2-acetic acid derivative with molecular formula C8H6F3NO2 and molecular weight 205.13 g/mol . The compound is primarily supplied as a high-purity (typically ≥97-98%) white to off-white powder or crystalline solid , and is characterized by a predicted pKa of 3.65 ± 0.10 and a LogP of 1.7275 [1]. Its structural features—a pyridine ring substituted with a trifluoromethyl group at the 5-position and an acetic acid moiety at the 2-position—establish it as a key building block for the synthesis of bioactive molecules in pharmaceutical and agrochemical research .

Why Unsubstituted or Regioisomeric Pyridine-2-Acetic Acids Cannot Substitute for CAS 785762-99-4


The performance of pyridine-2-acetic acid derivatives in synthetic and biological applications is exquisitely sensitive to the position and electronic nature of substituents. The 5-trifluoromethyl substitution in CAS 785762-99-4 imparts a unique combination of elevated lipophilicity (LogP 1.7275) and moderately altered acidity (pKa 3.65) compared to the unsubstituted core (LogP ~0.71, pKa ~3.35) [1]. This specific substitution pattern is critical for controlling molecular properties such as membrane permeability, metabolic stability, and target binding affinity [2]. Regioisomeric variants (e.g., 3-CF3 or 4-CF3 substituted analogs) exhibit divergent physicochemical profiles (LogP 1.7275 for 3-CF3 vs. 0.58 for 4-CF3) , which can lead to unpredictable outcomes in downstream syntheses or biological assays. Consequently, generic substitution without validated quantitative data risks compromising synthetic yields, altering pharmacokinetic profiles, or invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation: Key Physicochemical and Structural Metrics for CAS 785762-99-4 vs. Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Core Dictates Membrane Permeability Potential

The 5-trifluoromethyl group in CAS 785762-99-4 significantly elevates lipophilicity compared to the unsubstituted pyridine-2-acetic acid scaffold. This increase in LogP is a primary driver for improved passive membrane diffusion and altered biodistribution in drug and pesticide development [1].

Drug Design Pharmacokinetics Agrochemical Development

Regioisomer-Dependent Lipophilicity: The 5-CF3 Position Provides a Specific LogP Value of 1.73

Among the trifluoromethyl-substituted pyridine-2-acetic acid regioisomers, the 5-position (CAS 785762-99-4) and 3-position (CAS 1000521-27-6) share an identical LogP of 1.7275, whereas the 4-position isomer (CAS 1000515-78-5) is markedly less lipophilic (LogP 0.58) [1]. This demonstrates that lipophilicity is not uniform across CF3 substitutions; the 5-CF3 placement yields a >3-fold higher partition coefficient relative to the 4-CF3 variant, which may be crucial for applications requiring balanced polarity.

Medicinal Chemistry SAR Studies Isomer Selection

Modulated Acidity (pKa) vs. Unsubstituted Core Affects Ionization State and Reactivity

The electron-withdrawing trifluoromethyl group at the 5-position subtly modulates the acidity of the acetic acid moiety. CAS 785762-99-4 has a predicted pKa of 3.65, compared to a predicted strongest acidic pKa of approximately 3.35 for the unsubstituted 2-(pyridin-2-yl)acetic acid [1]. This 0.3-unit increase in pKa indicates a slightly weaker acid, which influences the compound's ionization state at physiological pH and its reactivity in esterification or amide coupling reactions.

Synthetic Chemistry Salt Formation Reactivity Tuning

Class-Wide Advantage of Trifluoromethylpyridine Scaffold for Metabolic Stability

The trifluoromethylpyridine (TFMP) moiety, of which CAS 785762-99-4 is a fundamental building block, is recognized as a privileged scaffold for enhancing the metabolic stability of derived bioactive compounds. The strong electron-withdrawing effect of the -CF3 group reduces the electron density on the pyridine ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. This class-level effect has been leveraged in the development of numerous commercial agrochemicals and pharmaceuticals to achieve longer half-lives and improved efficacy [2]. While direct metabolic stability data for CAS 785762-99-4 itself is not available, this scaffold-level property is a key justification for its procurement as an intermediate in drug and pesticide discovery programs.

Drug Metabolism Agrochemical Persistence Bioisostere

Proven Utility as a Pharmaceutical and Agrochemical Intermediate

CAS 785762-99-4 is explicitly marketed and supplied by multiple specialized chemical vendors as a 'key intermediate for drug development' and for 'the synthesis of pharmaceuticals and agrochemicals' . This is not a speculative application; the compound is part of established commercial supply chains for custom synthesis projects aimed at producing biologically active molecules. Its utility stems from the orthogonal reactivity of its acetic acid handle (suitable for amide, ester, and heterocycle formation) and the 5-trifluoromethylpyridine core, a moiety found in numerous patented and commercial therapeutic and crop protection agents.

API Intermediate Custom Synthesis Building Block

Procurement-Driven Application Scenarios for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 785762-99-4)


Scaffold for Optimizing Lipophilicity and Membrane Permeability in CNS Drug Leads

When designing drug candidates targeting the central nervous system (CNS) or other intracellular targets, precise control of LogP is critical. Based on its quantitatively higher LogP (1.7275) compared to the unsubstituted pyridine-2-acetic acid core (LogP ~0.71) [1], CAS 785762-99-4 serves as a superior starting intermediate for synthesizing analogs with enhanced passive membrane diffusion. This is particularly relevant for SAR studies aimed at balancing potency with optimal brain penetration or cellular uptake, a key decision point for procurement in early-stage neuroscience drug discovery [2].

Regioisomer-Controlled SAR Exploration in Anti-Infective Lead Optimization

In medicinal chemistry programs targeting bacterial, fungal, or viral pathogens, the trifluoromethylpyridine motif is a proven pharmacophore [3]. The procurement of the 5-CF3 isomer (CAS 785762-99-4) is essential for exploring the SAR landscape where the position of the trifluoromethyl group dictates both lipophilicity and electronic effects on the pyridine ring. The distinct LogP of 1.7275 for the 5-CF3 isomer, compared to the 0.58 LogP for the 4-CF3 isomer , makes it the regioisomer of choice for applications requiring moderate-to-high lipophilicity while retaining a handle for further derivatization via the acetic acid moiety.

Synthesis of Metabolically Stable Agrochemical Intermediates

The development of new herbicides, fungicides, and insecticides frequently relies on the trifluoromethylpyridine core to enhance field persistence and reduce application rates due to its class-wide association with improved metabolic stability [4]. CAS 785762-99-4 is a direct precursor for introducing this privileged scaffold into novel agrochemical candidates . Procurement of this specific building block supports the generation of diverse libraries of amides, esters, and heterocyclic derivatives, which are then screened for activity against target pests while benefiting from the scaffold's inherent stability profile [4].

Fine-Tuning Reactivity in Amide Bond Formation and Peptide Mimetics

The predicted pKa of 3.65 for CAS 785762-99-4, which is slightly higher (i.e., less acidic) than the unsubstituted analog (pKa ~3.35) [5], offers a predictable and moderate shift in reactivity. In synthetic chemistry workflows involving amide coupling or the synthesis of peptidomimetics, this nuanced difference in acidity can be exploited to tune reaction kinetics or to improve the stability of activated ester intermediates. For procurement, this ensures the compound behaves consistently in optimized protocols, reducing the need for extensive reaction re-optimization compared to more acidic or less acidic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.